An In-Depth Technical Guide to (1-Benzylazetidine-2,4-diyl)dimethanol: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to (1-Benzylazetidine-2,4-diyl)dimethanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS Number: 127310-66-1), a functionalized azetidine with significant potential as a versatile building block in medicinal chemistry. This document will delve into its chemical properties, a proposed stereoselective synthesis, detailed analytical characterization, and prospective applications in the development of novel therapeutics.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Azetidine-containing compounds have shown a wide range of biological activities, including antibacterial, anticancer, and acting as central nervous system modulators.[3][4] Specifically, 2,4-disubstituted azetidines provide a valuable platform for creating molecular diversity, allowing for the precise spatial arrangement of functional groups to optimize interactions with biological targets.[5] (1-Benzylazetidine-2,4-diyl)dimethanol, with its N-benzyl protection and two primary alcohol functionalities, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.
Physicochemical and Structural Properties
(1-Benzylazetidine-2,4-diyl)dimethanol is a chiral molecule that can exist as cis and trans diastereomers. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 127310-66-1 | PubChem[6] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[6] |
| Molecular Weight | 207.27 g/mol | PubChem[6] |
| IUPAC Name | [1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | PubChem[6] |
| Synonyms | cis-1-Benzylazetidine-2,4-diyl)dimethanol | Sigma-Aldrich[7] |
| Physical Form | White to yellow solid | Sigma-Aldrich[7] |
| Storage Temperature | +4°C | Sigma-Aldrich[7] |
Proposed Stereoselective Synthesis
Synthetic Strategy Overview
The proposed synthetic pathway commences with azetidine-2,4-dicarboxylic acid, a readily available starting material. The carboxylic acid groups are first protected as methyl esters. Subsequent N-benzylation introduces the benzyl group onto the nitrogen atom. The crucial step involves the stereoselective reduction of the diester to the corresponding diol. The stereochemical outcome of this reduction will determine the cis or trans configuration of the final product.
Caption: Proposed synthetic workflow for (1-Benzylazetidine-2,4-diyl)dimethanol.
Detailed Experimental Protocol
Step 1: Diesterification of Azetidine-2,4-dicarboxylic Acid
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To a stirred suspension of azetidine-2,4-dicarboxylic acid (1.0 eq) in methanol (0.2 M) at 0 °C, slowly add thionyl chloride (2.2 eq).
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Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl azetidine-2,4-dicarboxylate.
Causality: The use of thionyl chloride in methanol is a standard and efficient method for the esterification of carboxylic acids. The in situ generation of HCl from the reaction of SOCl₂ with methanol catalyzes the esterification.
Step 2: N-Benzylation
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To a solution of dimethyl azetidine-2,4-dicarboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 12-18 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 1-benzylazetidine-2,4-dicarboxylate.
Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the azetidine, facilitating nucleophilic attack on the benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Step 3: Reduction to the Diol
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To a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere, add a solution of dimethyl 1-benzylazetidine-2,4-dicarboxylate (1.0 eq) in THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield (1-Benzylazetidine-2,4-diyl)dimethanol.
Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The use of anhydrous THF and an inert atmosphere is crucial due to the reactivity of LiAlH₄ with water. The stereochemistry of the final product (cis vs. trans) will depend on the stereochemistry of the starting dicarboxylate and the reaction conditions.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (1-Benzylazetidine-2,4-diyl)dimethanol.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, the protons on the azetidine ring, and the methylene protons of the hydroxymethyl groups. The coupling constants between the azetidine ring protons will be indicative of the cis or trans stereochemistry. |
| ¹³C NMR | Resonances for the carbons of the benzyl group, the azetidine ring carbons, and the carbons of the hydroxymethyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (208.1332). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, and peaks corresponding to C-H and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis is performed. |
Potential Applications in Drug Discovery
(1-Benzylazetidine-2,4-diyl)dimethanol is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The two primary alcohol functional groups can be selectively modified to introduce a variety of substituents, enabling the creation of a library of diverse compounds for biological screening.
Scaffold for Combinatorial Chemistry
The diol functionality allows for the divergent synthesis of a wide array of derivatives. For instance, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amidation reactions. They can also be converted to leaving groups for nucleophilic substitution, or used in etherification and esterification reactions. This versatility makes (1-Benzylazetidine-2,4-diyl)dimethanol an ideal scaffold for generating compound libraries for high-throughput screening.
Caption: Potential derivatization pathways of (1-Benzylazetidine-2,4-diyl)dimethanol.
Mimic of Natural Scaffolds
The rigid, three-dimensional structure of the azetidine ring can serve as a bioisostere for other cyclic systems, such as proline or other amino acids, in peptidomimetics. The defined spatial orientation of the substituents at the 2 and 4 positions can be exploited to mimic the presentation of side chains in peptides, potentially leading to compounds with improved metabolic stability and oral bioavailability.
Precursor for Biologically Active Compounds
Azetidine derivatives have been investigated for the treatment of neurological disorders such as Parkinson's disease and Tourette's syndrome.[3] The structural features of (1-Benzylazetidine-2,4-diyl)dimethanol make it a suitable starting point for the synthesis of novel compounds to be tested in these and other therapeutic areas. The N-benzyl group can be removed via hydrogenolysis to provide a free secondary amine, which can be further functionalized to introduce pharmacophoric groups.
Safety and Handling
Based on GHS classifications, (1-Benzylazetidine-2,4-diyl)dimethanol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(1-Benzylazetidine-2,4-diyl)dimethanol is a valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Although detailed synthetic procedures are not widely published, a robust and stereoselective synthesis can be proposed based on established chemical principles. Its bifunctional nature, combined with the unique properties of the azetidine scaffold, makes it an attractive starting material for the generation of diverse compound libraries. Further research into the synthesis and biological evaluation of derivatives of (1-Benzylazetidine-2,4-diyl)dimethanol is warranted and holds promise for the discovery of new therapeutic agents.
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